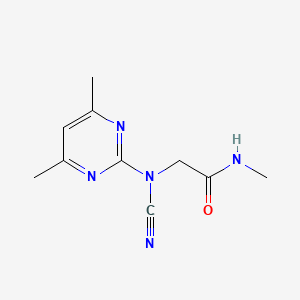
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as NSC-743380, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of chromene derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
作用機序
The exact mechanism of action of N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is not yet fully understood. However, it has been proposed that it exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been found to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which are common mechanisms of action of anti-cancer drugs. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has also been found to modulate the expression of various genes involved in cancer progression and metastasis.
実験室実験の利点と制限
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-cancer activity in various preclinical studies. However, its solubility in water is limited, which may pose challenges for in vivo studies. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties.
将来の方向性
There are several potential future directions for research on N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties in vivo. Finally, this compound may have potential therapeutic applications beyond cancer, such as in the treatment of inflammatory and infectious diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment. Its anti-cancer activity, mechanism of action, and biochemical and physiological effects have been extensively studied in preclinical studies. Further research is needed to determine its toxicity and pharmacokinetic properties, as well as its potential applications in combination with other anti-cancer drugs and in other disease areas.
合成法
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-ethylphenyl hydrazine hydrochloride, which is then reacted with 4-hydroxycoumarin to obtain 4-ethylphenyl-2H-chromen-2-one hydrazone. This hydrazone is then treated with chlorosulfonic acid to obtain this compound in the form of a sulfonamide.
科学的研究の応用
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to exhibit promising anti-cancer activity in various preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and pancreatic cancers. Additionally, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
N-(4-ethylphenyl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-2-12-3-6-14(7-4-12)18-23(20,21)15-8-9-16-13(11-15)5-10-17(19)22-16/h3-11,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJRRRIIYMPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)
![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)
![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)




![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)